molecular formula C15H24N2O3 B2989281 N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361578-18-7

N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2989281
CAS No.: 2361578-18-7
M. Wt: 280.368
InChI Key: OVOIJGYKSGAWKZ-CHWSQXEVSA-N
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Description

N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by a hydroxycyclohexyl group and a piperidine ring, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving the reaction of cyclohexanol with piperidine derivatives under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways.

Medicine: Potential medicinal applications include the development of new drugs. Its unique structure may interact with biological targets, leading to therapeutic effects.

Industry: In the industrial sector, the compound could be used in the production of advanced materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide

  • This compound

  • This compound

Uniqueness: This compound stands out due to its specific stereochemistry and functional groups, which may confer unique properties compared to similar compounds

Properties

IUPAC Name

N-[(1R,2R)-2-hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-2-14(19)17-9-7-11(8-10-17)15(20)16-12-5-3-4-6-13(12)18/h2,11-13,18H,1,3-10H2,(H,16,20)/t12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOIJGYKSGAWKZ-CHWSQXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)C(=O)N[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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